molecular formula C19H21N5O B6781603 N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-3-methyltriazolo[4,5-b]pyridine-7-carboxamide

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-3-methyltriazolo[4,5-b]pyridine-7-carboxamide

Cat. No.: B6781603
M. Wt: 335.4 g/mol
InChI Key: XPFIXBIIPITRKH-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-3-methyltriazolo[4,5-b]pyridine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a naphthalene moiety, a triazolopyridine ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-19(2)10-8-12-6-4-5-7-13(12)16(19)21-18(25)14-9-11-20-17-15(14)22-23-24(17)3/h4-7,9,11,16H,8,10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFIXBIIPITRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C1NC(=O)C3=C4C(=NC=C3)N(N=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-3-methyltriazolo[4,5-b]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalene Moiety: The naphthalene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an appropriate alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst.

    Construction of the Triazolopyridine Ring: The triazolopyridine ring is formed through a cyclization reaction involving a pyridine derivative and a suitable azide compound under thermal or catalytic conditions.

    Coupling of the Naphthalene and Triazolopyridine Units: The final step involves coupling the naphthalene moiety with the triazolopyridine ring through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-3-methyltriazolo[4,5-b]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-3-methyltriazolo[4,5-b]pyridine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-3-methyltriazolo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene moieties, such as naphthalene-1-carboxamide.

    Triazolopyridine Derivatives: Compounds with similar triazolopyridine rings, such as 3-methyltriazolo[4,5-b]pyridine-7-carboxamide.

Uniqueness

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-3-methyltriazolo[4,5-b]pyridine-7-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

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